N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3,4-difluorobenzamide
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Overview
Description
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3,4-difluorobenzamide is a complex organic compound that features a unique combination of a thieno[3,4-c]pyrazole ring system and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3,4-difluorobenzamide typically involves multiple steps, starting with the construction of the thieno[3,4-c]pyrazole core. This can be achieved through cyclization reactions involving appropriate precursors. The tert-butyl group is introduced to enhance the compound’s stability and solubility. The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with 3,4-difluorobenzoyl chloride under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3,4-difluorobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3,4-difluorobenzamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole ring system can interact with enzymes or receptors, modulating their activity. The difluorobenzamide moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butyl-thiazol-2-yl)-4-fluoro-benzamide: This compound shares structural similarities with N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-3,4-difluorobenzamide, particularly in the presence of a tert-butyl group and a benzamide moiety.
Uniqueness
This compound is unique due to its combination of a thieno[3,4-c]pyrazole ring system and a difluorobenzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3OS/c1-16(2,3)21-14(10-7-23-8-13(10)20-21)19-15(22)9-4-5-11(17)12(18)6-9/h4-6H,7-8H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNFGESKSZYYOTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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